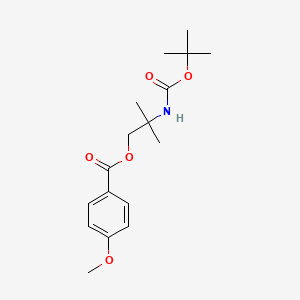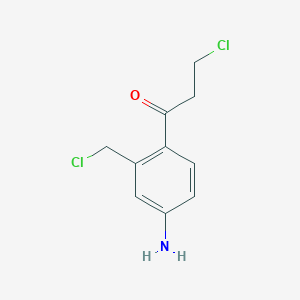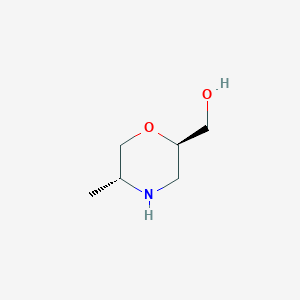
((2R,5R)-5-Methylmorpholin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,5R)-5-Methylmorpholin-2-yl)methanol is a chiral compound with the molecular formula C6H13NO2 It is a derivative of morpholine, a heterocyclic amine, and contains a hydroxyl group attached to the second carbon of the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5R)-5-Methylmorpholin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ((2R,5R)-5-Methylmorpholin-2-yl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
((2R,5R)-5-Methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as halides or other functional groups.
科学的研究の応用
Chemistry
In organic synthesis, ((2R,5R)-5-Methylmorpholin-2-yl)methanol is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural similarity to natural substrates allows it to act as a mimic in biochemical assays.
Medicine
This compound has potential applications in the development of pharmaceuticals. It can be used as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its functional groups allow for easy modification and incorporation into larger molecular structures.
作用機序
The mechanism of action of ((2R,5R)-5-Methylmorpholin-2-yl)methanol depends on its specific application. In biochemical assays, it may act as a competitive inhibitor or substrate mimic, binding to the active site of enzymes and interfering with their activity. The hydroxyl group and the morpholine ring are key functional groups that interact with the target molecules, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ((2R,5R)-5-Methylmorpholin-2-yl)ketone
- ((2R,5R)-5-Methylmorpholin-2-yl)amine
- ((2R,5R)-5-Methylmorpholin-2-yl)chloride
Uniqueness
((2R,5R)-5-Methylmorpholin-2-yl)methanol is unique due to its chiral nature and the presence of both a hydroxyl group and a morpholine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis. Compared to its analogs, the hydroxyl group provides additional sites for chemical modification, enhancing its utility in various applications.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
[(2R,5R)-5-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChIキー |
LXFMWDJIAVDCQU-PHDIDXHHSA-N |
異性体SMILES |
C[C@@H]1CO[C@H](CN1)CO |
正規SMILES |
CC1COC(CN1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)
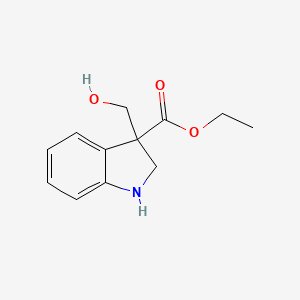
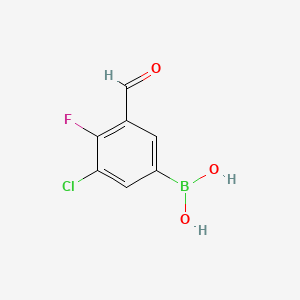

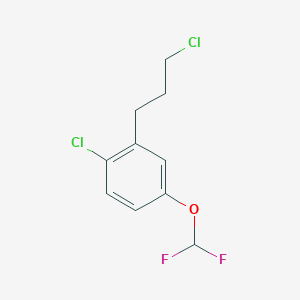
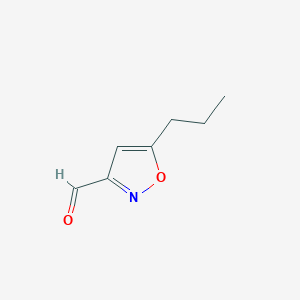
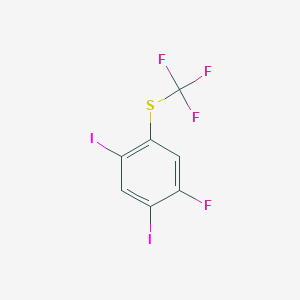
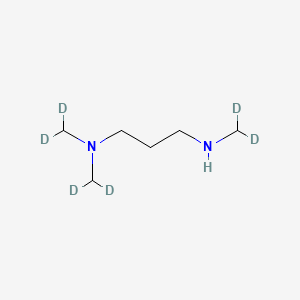
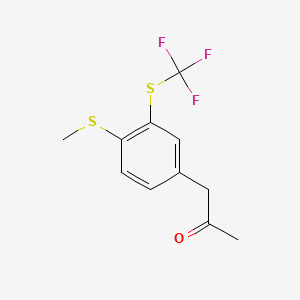
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
